N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide
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Overview
Description
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide is a useful research compound. Its molecular formula is C20H22N4O5 and its molecular weight is 398.419. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Research has explored the synthesis and chemical transformations of benzamide derivatives, providing insights into the development of new compounds with potential applications in medicinal chemistry and other fields. For example, the study on the transformation and excretion of drugs in biological systems reveals how certain benzamide derivatives undergo metabolic changes, indicating their potential use in drug design and pharmacokinetics (Arita et al., 1970). Similarly, the synthesis of benzamides and their evaluation for antiulcer and antihypoxic properties suggest the therapeutic potential of these compounds (Bakibaev et al., 1994).
Photocatalytic Applications
The study on photocatalytic degradation of propyzamide using titanium dioxide-loaded adsorbents highlights the environmental applications of benzamide derivatives in treating pollutant compounds (Torimoto et al., 1996). This research underscores the role of these compounds in enhancing the efficiency of photocatalytic degradation processes.
Drug Design and Therapeutic Applications
Several studies have investigated the potential therapeutic applications of benzamide derivatives. The design, synthesis, and antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptor agonists demonstrate the potential of these compounds in cancer therapy (Youssef et al., 2020). Additionally, the design and synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as novel histone deacetylase inhibitors indicate the relevance of benzamide derivatives in developing new treatments for cancer and other diseases (Jiao et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target enzymes like cyclooxygenase (cox) .
Mode of Action
Similar compounds have been reported to inhibit the activity of their target enzymes, leading to downstream effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect the prostaglandin synthesis pathway by inhibiting cox enzymes .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)ethyl]-4-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-2-18(25)23-14-5-3-13(4-6-14)19(26)21-9-10-22-20(27)24-15-7-8-16-17(11-15)29-12-28-16/h3-8,11H,2,9-10,12H2,1H3,(H,21,26)(H,23,25)(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZUMXILOHFSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.